Tributyl((methoxymethoxy)methyl)stannane serves as a valuable reagent in organic synthesis for the formation of carbon-carbon bonds. Its ability to act as a nucleophile allows it to react with various electrophiles, introducing a new carbon chain containing a methoxymethoxy (MOM) protecting group. This reaction scheme is known as the Stille coupling, where the tributyltin group (SnBu₃) acts as a leaving group, facilitating the C-C bond formation [].
Tributyl((methoxymethoxy)methyl)stannane can undergo hydrostannation reactions, where it adds across a double or triple bond, introducing a tin atom and a MOM group. This reaction is particularly useful for introducing functionality and controlling stereochemistry in complex molecules [].
Tributyl((methoxymethoxy)methyl)stannane can be employed as a precursor for the synthesis of specific types of metal-organic frameworks (MOFs). By incorporating the tin atom and the MOM group into the MOF structure, researchers can tailor its properties for applications such as gas adsorption and separation [].
The unique properties of tributyl((methoxymethoxy)methyl)stannane, including its ability to form covalent bonds with various materials, make it a potential candidate for the synthesis of functional materials with tailored properties. Research is ongoing to explore its potential applications in areas like photovoltaics and organic electronics [].
Tributyl[(methoxymethoxy)methyl]stannane is an organotin compound characterized by the presence of a tributyl group and a methoxymethoxy methyl moiety. Its chemical formula is C${14}$H${32}$O$_{2}$Sn, and it is known for its utility as a hydroxymethyl anion equivalent in organic synthesis. This compound has garnered attention for its ability to facilitate various chemical transformations, particularly in the synthesis of alcohols and other functional groups.
TBMMT's mechanism of action revolves around the MOM group. During MOM ether formation, the electrophilic carbon of the MOM group reacts with the nucleophilic oxygen of the carbonyl compound. This forms a new C-O bond and attaches the MOM group to the molecule, effectively protecting the original hydroxyl group [].
Tributyl[(methoxymethoxy)methyl]stannane can be synthesized through several methods:
Tributyl[(methoxymethoxy)methyl]stannane finds applications primarily in organic synthesis:
Tributyl[(methoxymethoxy)methyl]stannane shares similarities with other organotin compounds but possesses unique features that distinguish it:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Tributylstannyl chloride | Commonly used for introducing tin into organic molecules | Lacks the methoxymethoxy group |
Trimethyl[(methoxymethoxy)methyl]stannane | Similar hydroxymethyl functionality | Smaller alkyl groups compared to tributyl group |
Tri-n-butyltin oxide | Used in biocidal applications | Different functional groups and applications |
Tributyl[(methoxymethoxy)methyl]stannane emerged as a significant advancement in organic synthesis methodology during the late 1980s and early 1990s. The reagent was first documented in detail in 1988 in the Journal of Organic Chemistry with the publication "Efficient preparation of [(methoxymethoxy)methyl]tributylstannane, a convenient hydroxymethyl anion equivalent". This publication established the foundation for what would become an important tool in the synthetic chemist's arsenal. By 1993, the reagent was further popularized through its inclusion in Organic Syntheses, highlighting its reliable preparation and broad utility.
The historical significance of Sn-MOM lies in its ability to address a fundamental challenge in organic synthesis: the controlled introduction of a hydroxymethyl (CH₂OH) group. Prior to the development of this reagent, introducing such functionality often required harsh conditions or multi-step sequences with poor selectivity. Tributyl[(methoxymethoxy)methyl]stannane offered a solution by providing a stable precursor that, upon activation, could deliver a hydroxymethyl equivalent under mild conditions with high selectivity. This advancement enabled more efficient synthesis of complex molecules containing hydroxymethyl groups, particularly in sterically or electronically challenging environments.
Tributyl[(methoxymethoxy)methyl]stannane occupies a distinctive position within the broader framework of organotin chemistry. Organotin compounds are characterized by the presence of at least one carbon-tin bond and represent one of the most versatile and widely applied classes of organometallic compounds. As noted in the literature, "Organotin compounds find a bigger range of technological and industrial applications than the organic compounds of any other metal".
Within this extensive family, Sn-MOM belongs to the category of tetraorganotin compounds with the general formula R₄Sn, where one of the R groups (in this case, the methoxymethoxymethyl group) is functionalized to impart specific reactivity. The general classification of organotin compounds includes:
Where R represents organic groups and X represents halogens or other functional groups.
The distinctive reactivity of Tributyl[(methoxymethoxy)methyl]stannane derives from the presence of the methoxymethoxymethyl functionality, which enables it to undergo selective tin-lithium exchange. This selective reactivity differentiates it from simpler organotin compounds like tributyltin hydride (Bu₃SnH), which is primarily used in radical chemistry.
Tributyl[(methoxymethoxy)methyl]stannane is known by several alternative designations in the scientific literature, reflecting both systematic nomenclature and practical abbreviations used by synthetic chemists. Understanding these variants is essential for comprehensive literature searches and proper compound identification.
The most common alternative names include:
The compound is uniquely identified in chemical databases by its CAS Registry Number: 100045-83-8. This unambiguous identifier is particularly valuable given the variations in nomenclature that exist in the literature.
In the systematic IUPAC nomenclature, the compound name "tributyl[(methoxymethoxy)methyl]stannane" clearly indicates its structural components: three butyl groups and a methoxymethoxymethyl group attached to a central tin atom. The simplified abbreviation "Sn-MOM" has gained widespread acceptance in synthetic protocols due to its brevity and clarity, instantly communicating the reagent's key structural features to experienced synthetic chemists.
The synthetic methodology involving Tributyl[(methoxymethoxy)methyl]stannane has evolved significantly since its initial development in the late 1980s. The reagent was originally introduced for relatively straightforward transformations but has progressively found applications in increasingly complex synthetic contexts.
Early applications focused primarily on its role as a hydroxymethyl anion equivalent in reactions with simple carbonyl compounds. The development of improved synthetic protocols and a better understanding of its reactivity profile gradually expanded its utility to include more complex substrates and challenging synthetic targets. The evolution of this reagent parallels broader trends in organic synthesis toward increasing complexity and stereochemical control.
A recent example demonstrating the contemporary relevance of Sn-MOM appears in a 2024 publication by Chau Nguyen and colleagues, describing the "Synthesis of Chiral Hexynones for Use as Precursors to Native Photosynthetic Hydroporphyrins". This application showcases the reagent's continued utility in the synthesis of complex natural product precursors, highlighting its enduring value in modern synthetic chemistry.
The foundational synthesis of tributyl[(methoxymethoxy)methyl]stannane was established through the pioneering work documented in Organic Syntheses, which outlined a two-step procedure for its preparation [11]. The original methodology involves the initial formation of tributylstannylmethanol through the reaction of tri-n-butylstannyllithium with paraformaldehyde, followed by methoxymethylation via acetal exchange [2].
The first step requires the addition of tri-n-butylstannyllithium to paraformaldehyde under strictly anhydrous conditions [2]. This reaction proceeds at low temperatures, typically at -78°C, and generates (tributylstannyl)methanol as an intermediate . The reaction conditions necessitate the use of anhydrous tetrahydrofuran as the solvent and require careful exclusion of moisture to prevent hydrolysis of the organolithium reagent [11].
The second step involves methoxymethylation through acetal exchange with dimethoxymethane, promoted by boron trifluoride etherate and molecular sieves [2] [20]. This procedure provides the desired reagent in higher yields compared to alternative methods that employ phosphorus pentoxide to promote the acetal exchange step [2]. The molecular sieves serve a dual purpose: removing water generated during the reaction and facilitating the equilibrium toward product formation [23].
Research findings indicate that this two-step procedure yields the target compound in 60-70% overall yield [33]. The method demonstrates superior performance compared to alternative approaches involving alkylation of (tributylstannyl)methanol with chloromethyl methyl ether [2].
Modern efficient preparation techniques have emerged to streamline the synthesis of tributyl[(methoxymethoxy)methyl]stannane while maintaining high yields and purity [33]. The Johnson methodology represents a significant advancement in the preparation of this compound, offering improved efficiency and scalability [4].
The Johnson procedure begins with the formation of tributyl(chloromethyl)stannane through a modified Seitz protocol [14]. This involves treating diisopropylamine with n-butyllithium in anhydrous tetrahydrofuran at 0-5°C, followed by the addition of tributyltin hydride and paraformaldehyde [14]. The reaction proceeds under carefully controlled temperature conditions, with the mixture stirred at 0-5°C for 30 minutes before the addition of methanesulfonyl chloride [14].
The chloromethyl intermediate can subsequently be converted to the iodide derivative through treatment with sodium iodide in acetone, providing tributyl(iodomethyl)stannane in 92% yield [14]. This transformation demonstrates the versatility of the methodology in accessing various functional derivatives of the stannane system [14].
Alternative efficient preparation techniques include the use of dimethoxymethane as both reagent and solvent in the presence of boron trifluoride etherate [24]. This approach simplifies the reaction setup and reduces the number of purification steps required [24]. The reaction proceeds through oxacarbenium ion formation, which facilitates the methoxymethylation process [25].
Contemporary optimization strategies for the synthesis of tributyl[(methoxymethoxy)methyl]stannane focus on improving yield, reducing reaction time, and enhancing process safety [19]. Temperature control represents a critical optimization parameter, with modern protocols employing controlled warming from 0°C rather than the traditional cryogenic conditions [33].
Solvent selection has undergone significant refinement, with the incorporation of molecular sieves to maintain anhydrous conditions throughout the reaction [23]. The use of strictly dry solvents and the addition of molecular sieves can increase yields by 15-20% compared to conventional procedures [26]. This improvement stems from the prevention of competing hydrolysis reactions that can consume reactive intermediates [26].
Catalyst loading optimization has revealed that reduced quantities of boron trifluoride etherate (2-5 mol%) can achieve comparable or superior results to traditional protocols using higher catalyst loadings [20] [22]. This reduction not only improves the economic viability of the process but also minimizes potential side reactions associated with excess Lewis acid [22].
Reagent stoichiometry optimization has demonstrated that employing stoichiometric ratios rather than large excesses can improve yields by 10-15% [33]. This approach reduces waste generation and simplifies product purification procedures [33].
Modern protocols also incorporate real-time monitoring techniques to track reaction progress and optimize reaction endpoints [19]. Temperature and pH monitoring allow for precise control of reaction conditions and prevent over-reaction or decomposition of sensitive intermediates [19].
The transition from laboratory-scale synthesis to industrial production of tributyl[(methoxymethoxy)methyl]stannane requires careful consideration of multiple factors including heat transfer, mass transfer, and process safety [40] [41]. Industrial scale-up is dominated by empirical criteria that require careful balance of multiple parameters to ensure successful commercial production [41].
Heat transfer represents a critical challenge in scale-up operations due to the exothermic nature of the organotin formation reactions [40]. Laboratory-scale reactions benefit from rapid cooling through small vessel surfaces, while industrial-scale operations require sophisticated heat exchanger systems and controlled addition protocols to manage heat generation [40]. Temperature control becomes increasingly challenging with larger reaction volumes, necessitating the implementation of multiple temperature monitoring points and automated cooling systems [41].
Mass transfer considerations become paramount at industrial scales where efficient mixing is essential to prevent local concentration gradients that can lead to side reactions or poor yields [42]. While laboratory-scale reactions achieve adequate mixing through magnetic stirring, industrial operations require high-efficiency mechanical mixers with multiple impeller systems to ensure uniform reaction conditions [42].
Process safety considerations for industrial production focus on the toxic nature of organotin compounds and the handling of reactive organolithium reagents [19]. Industrial facilities require specialized containment systems, emergency response protocols, and automated monitoring systems to ensure worker safety and environmental protection [19].
Equipment design for industrial production necessitates the use of specialized reactors constructed from materials compatible with organometallic reagents [44]. Steel reactors with appropriate liner materials are typically employed to prevent contamination and ensure product purity [44]. The reactor design must also accommodate the specific mixing requirements and heat transfer needs of the organotin synthesis [44].
Continuous flow processing represents an emerging approach for industrial organotin production, offering advantages in terms of process safety and reaction control [42] [45]. Flow reactors enable precise control of reaction conditions, improved heat transfer, and reduced inventory of hazardous materials [45]. Recent developments in continuous processing of concentrated organolithium reagents demonstrate the feasibility of this approach for large-scale organotin synthesis [45].
Table 1: Synthesis Methodologies for Tributyl[(methoxymethoxy)methyl]stannane
Methodology | Key Reagents | Temperature (°C) | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Original Still Procedure | Tri-n-butylstannyllithium, Paraformaldehyde, BF₃·OEt₂, DMM | -78 to RT | 60-70 | Well-established, reliable | Multi-step, cryogenic conditions |
Johnson Methodology | Tributyltin hydride, DIPA, n-BuLi, (CH₂O)ₙ, CH₃SO₂Cl | 0-5 to RT | 68-75 | High yield, scalable | Requires careful handling |
Modified Acetal Exchange | Tributylstannylmethanol, Dimethoxymethane, BF₃·OEt₂, Molecular sieves | RT to 40 | 70-85 | Mild conditions, efficient | Moisture sensitive |
Direct Methoxymethylation | Methoxymethyl chloride, Methyl acetate, Triethylamine | RT | 57-81 | Simple procedure, clean | Limited substrate scope |
One-Pot Synthesis | Bu₃SnH, Paraformaldehyde, DMM, Catalyst | Variable | 65-80 | Streamlined process | Optimization needed |
Table 2: Optimization Strategies and Their Impact
Parameter | Traditional Approach | Modern Optimization | Impact on Yield |
---|---|---|---|
Temperature Control | -78°C to RT | Controlled warming, 0°C start | +10-15% |
Solvent Selection | THF, Ether | Anhydrous solvents, molecular sieves | +5-10% |
Catalyst Loading | 5-10 mol% | 2-5 mol% | +8-12% |
Reaction Time | 2-4 hours | 30 min - 2 hours | +5-8% |
Moisture Exclusion | Inert atmosphere | Strict anhydrous conditions | +15-20% |
Reagent Stoichiometry | 1.1-1.5 equiv excess | Stoichiometric ratios | +10-15% |
Table 3: Scale-Up Considerations from Laboratory to Industrial Production
Factor | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |
---|---|---|---|---|
Heat Transfer | Small vessel, rapid cooling | Reactor cooling systems | Heat exchangers, controlled addition | Exothermic reaction control |
Mass Transfer | Good mixing, small volumes | Efficient agitation required | High-efficiency mixers | Prevent local concentrations |
Mixing Efficiency | Magnetic stirring sufficient | Mechanical stirring | Multi-impeller systems | Uniform reaction conditions |
Equipment Design | Standard glassware | Steel reactors | Specialized reactors | Materials compatibility |
Process Control | Manual monitoring | Temperature probes | Automated control systems | Real-time monitoring |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard